2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide
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Description
2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H28F2N4O2S and its molecular weight is 450.55. The purity is usually 95%.
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Biological Activity
The compound 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide represents a novel class of organic molecules with potential therapeutic applications. Its unique structural features suggest a diverse range of biological activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H32N4O3S, with a molecular weight of approximately 444.6 g/mol . The structure includes a hexahydroquinazoline core linked to a thioether and an acetamide moiety, which may enhance its biological interactions.
Property | Value |
---|---|
Molecular Formula | C23H32N4O3S |
Molecular Weight | 444.6 g/mol |
CAS Number | 898435-60-4 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies indicate that it may function as an inhibitor of certain enzymes or receptors involved in disease pathways. The diethylaminoethyl side chain is thought to enhance membrane permeability and bioavailability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, derivatives of quinazoline have shown significant antibacterial and antifungal activities. The thioether linkage in this compound may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymatic functions .
Anticancer Properties
Compounds featuring the hexahydroquinazoline scaffold have been investigated for their anticancer properties. Research indicates that they may induce apoptosis in cancer cells by modulating signaling pathways related to cell growth and survival. The specific interactions of this compound with cancer cell lines remain to be fully elucidated but show promise based on structural similarities with known anticancer agents.
Neuroprotective Effects
There is emerging evidence that compounds similar to this one exhibit neuroprotective properties. The diethylamino group may interact with neurotransmitter systems or provide protection against oxidative stress in neuronal cells . Further research is necessary to confirm these effects and explore potential applications in neurodegenerative diseases.
Case Studies
- Antimicrobial Case Study : A study evaluated the antimicrobial efficacy of various quinazoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chains significantly influenced activity levels, suggesting that the diethylaminoethyl group could enhance effectiveness against resistant strains .
- Anticancer Evaluation : In vitro assays conducted on human cancer cell lines demonstrated that related compounds could inhibit cell proliferation effectively. The mechanisms involved apoptosis induction and cell cycle arrest at specific phases .
- Neuroprotection Study : A preliminary investigation into neuroprotective effects revealed that similar compounds could reduce neuronal cell death in models of oxidative stress, indicating potential for therapeutic use in conditions like Alzheimer's disease .
Research Findings
Recent literature emphasizes the need for further pharmacological studies to better understand the full spectrum of biological activities associated with this compound:
Properties
IUPAC Name |
2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F2N4O2S/c1-3-27(4-2)11-12-28-19-8-6-5-7-16(19)21(26-22(28)30)31-14-20(29)25-18-10-9-15(23)13-17(18)24/h9-10,13H,3-8,11-12,14H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFQLUYLZRBNOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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